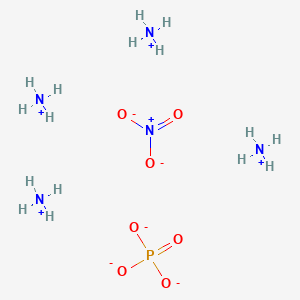

Ammonium nitrate phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57608-40-9 |

|---|---|

Molecular Formula |

H16N5O7P |

Molecular Weight |

229.13 g/mol |

IUPAC Name |

tetraazanium;nitrate;phosphate |

InChI |

InChI=1S/NO3.4H3N.H3O4P/c2-1(3)4;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q-1;;;;;/p+1 |

InChI Key |

UIGKOBGQTLLQBZ-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ammonium Nitrate Phosphate

For Researchers, Scientists, and Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium (B1175870) nitrate (B79036) phosphate (B84403), a widely utilized component in various industrial and agricultural applications. This document focuses on providing detailed data, experimental methodologies, and visual representations of key processes and relationships to support research and development activities. As "ammonium nitrate phosphate" typically refers to a mixture of ammonium nitrate and one or more ammonium phosphates, this guide will focus on a representative NPK (Nitrogen-Phosphorus-Potassium) fertilizer formulation, NPK 20-20-0 , which contains 20% nitrogen and 20% phosphorus pentoxide (P₂O₅). The primary components of such a fertilizer are ammonium nitrate and monoammonium phosphate (MAP).

Core Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, application, and efficacy. These properties are largely determined by the relative proportions of its constituent components, primarily ammonium nitrate and ammonium phosphate.

Data Presentation

The following tables summarize the key quantitative physicochemical properties of a representative NPK 20-20-0 fertilizer, along with the properties of its main individual components, ammonium nitrate and monoammonium phosphate, for comparative analysis.

Table 1: General Physicochemical Properties

| Property | NPK 20-20-0 Fertilizer | Ammonium Nitrate (AN) | Monoammonium Phosphate (MAP) |

| Chemical Formula | Mixture of NH₄NO₃ and NH₄H₂PO₄ | NH₄NO₃ | NH₄H₂PO₄ |

| Molecular Weight ( g/mol ) | Not applicable (mixture) | 80.04 | 115.03 |

| Appearance | Light-colored, granular solid[1] | White crystalline solid[2] | White, crystalline powder or granules[3] |

| Odor | Odorless to slight ammonia (B1221849) smell[4] | Odorless[5] | Odorless[3] |

| Density (g/cm³) | ~1.0 (loose bulk density) | 1.725 (at 20°C)[2] | Approximately 1.8[3] |

Table 2: Thermal and Solubility Properties

| Property | NPK 20-20-0 Fertilizer | Ammonium Nitrate (AN) | Monoammonium Phosphate (MAP) |

| Melting Point (°C) | Decomposes before melting; AN component melts around 160-170°C[6] | 169.6[2][7] | 190 (decomposes)[4][8] |

| Boiling Point (°C) | Decomposes | Decomposes at approx. 210°C[2] | Decomposes before boiling |

| Solubility in Water | Water-soluble[1][4] | Highly soluble; 118 g/100 mL (0°C), 192 g/100 mL (20°C), 1024 g/100 mL (100°C)[2] | Highly soluble; 370 g/L (20°C)[9] |

| pH of Aqueous Solution | 6.0 - 7.5 (for NPK 20-20-0)[1]; 6.5-7 (10% solution for a similar NP 20-20-0)[4] | 5.4 (0.1 M solution)[5] | 4.0 - 4.5 (1% solution)[3] |

| Hygroscopicity | Hygroscopic | Highly hygroscopic; critical relative humidity of 59.4% at 30°C[2] | Less hygroscopic than ammonium nitrate |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

Determination of Water Solubility

The water solubility of this compound fertilizers can be determined using methods outlined by organizations such as the Association of Official Analytical Chemists (AOAC).

AOAC Official Method 970.04: Nitrogen (Water-Insoluble) in Fertilizers (and by extension, water-soluble fraction)

This method is designed to determine the amount of water-insoluble nitrogen, from which the water-soluble portion can be calculated.

-

Sample Preparation: A representative sample of the fertilizer is obtained using a standard procedure like AOAC Official Method 962.01 and ground to pass a 40-mesh sieve.

-

Extraction: A known mass of the fertilizer sample (e.g., 3 g) is placed in a column or flask.

-

Leaching: The sample is leached with a specific volume of distilled water (e.g., 250 mL) at a controlled temperature (typically room temperature). The leaching can be performed in a column with gravity feed or by stirring in a flask for a set period.

-

Filtration: The mixture is filtered to separate the insoluble residue from the aqueous solution.

-

Analysis: The nitrogen content of the insoluble residue is determined using a suitable method (e.g., Kjeldahl method - AOAC Official Method 955.04).

-

Calculation: The percentage of water-insoluble nitrogen is calculated. The water-soluble nitrogen percentage is then determined by subtracting the insoluble percentage from the total nitrogen content of the fertilizer.

For a more detailed solubility curve, the OECD Guideline 105 (Water Solubility) can be adapted. This involves preparing saturated solutions at various temperatures, followed by quantitative analysis of the dissolved substance.

Determination of Melting Point/Melting Range

The melting point of a substance is a key indicator of its purity. For mixtures like this compound, a melting range is typically observed. The OECD Guideline 102 outlines several methods for this determination.

OECD Guideline 102: Melting Point/Melting Range

Commonly used methods include the capillary method and Differential Scanning Calorimetry (DSC).

-

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated metal block or a Thiele tube with a liquid bath) alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely liquid are recorded as the melting range.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed sample is placed in a DSC pan.

-

Analysis: The sample and a reference pan are heated at a controlled rate in the DSC instrument.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. An endothermic peak is observed as the sample melts.

-

Interpretation: The onset temperature of the peak is typically reported as the melting point.

-

Determination of pH of an Aqueous Solution

The pH of a fertilizer solution is crucial for understanding its potential effects on soil and plant nutrient uptake.

Standard Procedure for pH Measurement of Fertilizer Solutions:

-

Solution Preparation: A solution of a specified concentration (e.g., 1% or 10% w/v) is prepared by dissolving a known mass of the fertilizer in a known volume of deionized or distilled water.

-

Calibration: A pH meter is calibrated using standard buffer solutions of known pH (typically pH 4.0, 7.0, and 10.0).

-

Measurement: The calibrated pH electrode is rinsed with deionized water, blotted dry, and then immersed in the fertilizer solution.

-

Equilibration and Reading: The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be recorded as pH is temperature-dependent.

Determination of Hygroscopicity

Hygroscopicity is the ability of a substance to absorb moisture from the air. A common method is the gravimetric determination of moisture uptake in a controlled humidity environment.

Gravimetric Method for Hygroscopicity:

-

Sample Preparation: A known mass of the dry fertilizer sample is placed in a pre-weighed container (e.g., a watch glass or petri dish).

-

Controlled Humidity Environment: The sample is placed in a desiccator or a humidity chamber containing a saturated salt solution that maintains a specific relative humidity (RH). Different salt solutions can be used to create a range of RH levels.

-

Equilibration: The sample is stored in the controlled environment for a set period (e.g., 24 or 48 hours) or until a constant weight is achieved.

-

Weighing: The sample is re-weighed to determine the mass of water absorbed.

-

Calculation: The hygroscopicity is expressed as the percentage increase in mass due to water absorption. The critical relative humidity (CRH) is the RH above which the material starts to absorb a significant amount of moisture.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and decomposition of materials.

ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry

This method can be adapted to study the thermal decomposition profile.

-

Sample Preparation: A small, accurately weighed sample of the fertilizer is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve shows the temperature ranges at which mass loss occurs, indicating decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

DSC Analysis (often performed simultaneously): The DSC curve reveals whether the decomposition processes are endothermic or exothermic.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the physicochemical properties of this compound.

Caption: Experimental workflow for the physicochemical characterization of fertilizers.

Caption: Simplified thermal decomposition pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, using NPK 20-20-0 as a representative example. The presented data, compiled in structured tables, offers a clear comparison of the properties of the mixture and its primary components. Furthermore, the detailed experimental protocols, based on internationally recognized standards, provide a solid foundation for reproducible and accurate characterization. The included diagrams visually articulate the experimental workflow and the complex thermal decomposition process. This comprehensive guide serves as a valuable resource for researchers, scientists, and development professionals working with this compound-based materials, enabling a deeper understanding of their behavior and facilitating further innovation.

References

- 1. agropolychim.bg [agropolychim.bg]

- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. angpacmin.com [angpacmin.com]

- 4. MONOAMMONIUM PHOSPHATE (MAP)-Chengdu Pioneer phosphochemicals Co.,Ltd [cdupc.com]

- 5. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 7. Ammonium nitrate | Formula, Uses, & Facts | Britannica [britannica.com]

- 8. store.astm.org [store.astm.org]

- 9. cropnutrition.com [cropnutrition.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Nitrate Phosphate

Introduction

"Ammonium nitrate (B79036) phosphate" is a designation commonly applied to fertilizers that are physical mixtures or formulations containing ammonium (B1175870) nitrate (NH₄NO₃) and ammonium phosphate (B84403) (most frequently monoammonium phosphate, NH₄H₂PO₄, or diammonium phosphate, (NH₄)₂HPO₄). As this term typically refers to a composite material rather than a single stoichiometric compound, a comprehensive crystal structure analysis necessitates the characterization of its individual components. This guide provides a detailed overview of the crystallographic properties of ammonium nitrate and monoammonium phosphate, the primary constituents of such mixtures. It also outlines the key experimental protocols for their structural analysis using X-ray and neutron diffraction techniques.

Crystal Structure of the Components

The overall properties of ammonium nitrate phosphate fertilizers are largely determined by the distinct crystal structures of ammonium nitrate and ammonium phosphate.

Ammonium nitrate is well-known for its complex polymorphic behavior, existing in several different crystal phases at atmospheric pressure, each stable over a specific temperature range.[1][2] These phase transitions are crucial as they involve changes in density and crystal structure, which can affect the physical properties of the material.[2]

Table 1: Crystalline Phases of Ammonium Nitrate (NH₄NO₃) at Atmospheric Pressure

| Phase | Temperature Range (°C) | Crystal System | Space Group |

| I | 169.6 to 125.2 | Cubic | Pm-3m |

| II | 125.2 to 84.2 | Tetragonal | P4/mbm |

| III | 84.2 to 32.3 | Orthorhombic | Pnma |

| IV | 32.3 to -16.8 | Orthorhombic | Pmmn |

| V | Below -16.8 | Tetragonal | P-42₁m |

Data sourced from multiple references.[1][3][4][5]

Table 2: Crystallographic Data for Selected Ammonium Nitrate Phases

| Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Phase I (Cubic) | 4.37 | 4.37 | 4.37 | 90 | 90 | 90 |

| Phase II (Tetragonal) | 5.745 | 5.745 | 5.003 | 90 | 90 | 90 |

| Phase III (Orthorhombic) | 7.7184 | 5.8447 | 7.1624 | 90 | 90 | 90 |

| Phase IV (Orthorhombic) | 5.75 | 5.45 | 4.96 | 90 | 90 | 90 |

| Phase V (Tetragonal) | 7.97 | 7.97 | 7.23 | 90 | 90 | 90 |

Note: Lattice parameters can vary slightly depending on the specific study and experimental conditions.

Monoammonium phosphate (MAP), also known as ammonium dihydrogen phosphate (ADP), is a widely used fertilizer and has significant applications in optics due to its piezoelectric and birefringent properties.[6][7] It has a more stable crystal structure compared to ammonium nitrate under ambient conditions.

Table 3: Crystallographic Data for Monoammonium Phosphate (NH₄H₂PO₄)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetragonal | I-42d | 7.4997 | 7.4997 | 7.5493 | 90 | 90 | 90 |

Data sourced from multiple references.[7][8]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structures of ammonium nitrate and ammonium phosphate, and their mixtures, is primarily achieved through diffraction methods.

X-ray diffraction is a fundamental technique for identifying the crystalline phases present in a material and determining their crystal structures.

2.1.1. Sample Preparation

-

Powder Samples: For powder XRD, the sample (either the individual components or the mixture) is finely ground to a homogenous powder to ensure a random orientation of the crystallites. The powder is then typically packed into a sample holder.

-

Single Crystals: For single-crystal XRD, a suitable single crystal of either ammonium nitrate or monoammonium phosphate is isolated and mounted on a goniometer head. Growing suitably sized single crystals of the different phases of ammonium nitrate can be challenging due to its phase transitions.

2.1.2. Data Collection

-

Powder XRD: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The data is collected as a diffractogram, which is a plot of diffraction intensity versus 2θ. For studying the phase transitions of ammonium nitrate, temperature-resolved XRD is employed, where diffraction patterns are collected as the sample is heated or cooled.[9]

-

Single-Crystal XRD: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different crystal orientations.

2.1.3. Data Analysis

-

Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases like the Crystallography Open Database (COD) to identify the crystalline phases present.

-

Rietveld Refinement: For quantitative phase analysis of mixtures and for refining the crystal structure from powder data, the Rietveld method is used.[10][11] This technique involves fitting a calculated diffraction pattern to the experimental data by refining structural parameters such as lattice parameters, atomic positions, and site occupancy factors.[12][13]

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms like hydrogen.[14]

2.2.1. Sample Preparation

-

Powder Samples: Similar to XRD, a powdered sample is used. For studying ammonium compounds, deuterated samples (e.g., ND₄NO₃) are often used to reduce the incoherent scattering from hydrogen, which improves the quality of the diffraction pattern.[15]

-

Single Crystals: Large single crystals are typically required for neutron diffraction experiments.[16]

2.2.2. Data Collection

-

The sample is placed in a beam of neutrons, and the scattered neutrons are detected.[14] The experiment can be performed at various temperatures and pressures to study structural changes under different conditions.

2.2.3. Data Analysis

-

The analysis is similar to that of XRD data. The positions of the diffraction peaks provide information about the unit cell, and their intensities are used to determine the atomic arrangement within the unit cell. Neutron diffraction is particularly advantageous for accurately determining the positions of hydrogen (or deuterium) atoms in the ammonium ions and in the hydrogen phosphate group of MAP, which is crucial for understanding hydrogen bonding in these structures.[17]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a crystalline material like this compound.

Caption: General workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of "this compound" involves the characterization of its constituent components, primarily ammonium nitrate and monoammonium phosphate. Understanding the complex polymorphism of ammonium nitrate and the stable tetragonal structure of monoammonium phosphate is key to predicting the behavior of the mixed fertilizer product. Techniques like X-ray and neutron diffraction, coupled with data analysis methods such as Rietveld refinement, provide the necessary tools for a comprehensive structural elucidation.

References

- 1. mdpi.com [mdpi.com]

- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Ammonium dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Ammonium dihydrophosphate - Crystal growing [en.crystalls.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 17. Neutron Diffraction Study of the Crystal Structure of Ammonium Chloride | Scilit [scilit.com]

Synthesis of ammonium nitrate phosphate at laboratory scale

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Ammonium (B1175870) Nitrate (B79036) Phosphate (B84403)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ammonium nitrate phosphate is an inorganic salt primarily utilized in agriculture as a fertilizer due to its high nitrogen and phosphorus content.[1] It is not typically associated with drug development or biological signaling pathways. This guide provides detailed technical information on its synthesis, which may be of interest from a chemical process and materials science perspective.

Introduction

This compound is a mixed salt containing ammonium (NH₄⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻, HPO₄²⁻, or H₂PO₄⁻) ions. It is a key component in many NPK (nitrogen-phosphorus-potassium) fertilizers, providing essential nutrients for plant growth.[2][3] The synthesis of this compound on a laboratory scale can be achieved through several methods, primarily involving the neutralization of acids with ammonia (B1221849) or the physical blending of precursor salts.

This document outlines the primary methods for synthesizing this compound in a laboratory setting, providing detailed experimental protocols, quantitative data, and safety considerations.

Synthesis Methodologies

Two primary methods for the laboratory preparation of this compound are detailed below: the neutralization of mixed acids and the compaction of solid precursors.

Method 1: Neutralization of Mixed Acids with Ammonia

This method is based on the fundamental acid-base reaction between ammonia and a mixture of nitric acid and phosphoric acid.[4][5][6] The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol

Materials and Reagents:

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Phosphoric Acid (H₃PO₄, ~85%)

-

Ammonium Hydroxide (B78521) (NH₄OH, ~28-30%) or Ammonia Gas (NH₃)

-

Distilled or Deionized Water

-

Litmus paper or pH meter

Equipment:

-

Glass beaker or evaporating dish (large enough to accommodate the reaction volume)

-

Stirring rod or magnetic stirrer

-

Dropping funnel or burette

-

Ice bath

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Acid Mixture Preparation: In a large beaker, prepare a mixture of dilute nitric acid and dilute phosphoric acid in the desired molar ratio. For example, to create a 1:1 molar ratio of nitrate to phosphate, mix appropriate volumes of the concentrated acids and dilute with a significant amount of cold distilled water to help manage the heat of reaction.

-

Neutralization: Place the beaker containing the acid mixture in an ice bath and begin stirring. Slowly add concentrated ammonium hydroxide from a dropping funnel.[6] Monitor the pH of the solution continuously. The goal is to reach a neutral pH (around 7). This step is highly exothermic, and the temperature must be kept low to prevent excessive volatilization of ammonia and potential decomposition of the ammonium nitrate.[6]

-

Concentration and Crystallization: Once the solution is neutralized, filter it to remove any impurities. Gently heat the solution to evaporate the water and concentrate the this compound solution.[6] As the solution becomes saturated, crystals will begin to form.

-

Isolation and Drying: Allow the concentrated solution to cool slowly in a crystallizing dish to promote the formation of larger crystals. The resulting crystals can be collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold distilled water. The final product should be dried in a desiccator or a low-temperature oven.

Method 2: Compaction of Precursor Salts

This is a physical method for producing a granular ammonium nitrate-phosphate mixture rather than a chemical synthesis from acid and base precursors.[8]

Experimental Protocol

Materials and Reagents:

-

Fine-milled Ammonium Nitrate (NH₄NO₃)

-

Fine-milled Monoammonium Phosphate (NH₄H₂PO₄) or Diammonium Phosphate ((NH₄)₂HPO₄)

Equipment:

-

Mortar and pestle or ball mill

-

Laboratory press or compactor

-

Sieves for granulation

Procedure:

-

Milling and Blending: Ensure both the ammonium nitrate and ammonium phosphate salts are finely ground. Weigh the desired ratio of the two components (e.g., a 1:1 weight ratio) and thoroughly mix them to create a homogeneous blend.[8]

-

Compaction: Place the mixed powder into a laboratory press and apply pressure to form a compacted sheet or pellet.[8]

-

Granulation: Break the compacted material into smaller pieces and then grind and sieve it to obtain granules of the desired size.[8] This method produces a non-segregating mixture of the two salts.

Quantitative Data

The following tables summarize key quantitative data relevant to the synthesis and properties of this compound and its precursors.

Table 1: Physical and Chemical Properties of Precursors

| Property | Ammonium Nitrate (NH₄NO₃) | Monoammonium Phosphate (NH₄H₂PO₄) |

| Molar Mass | 80.043 g/mol [7] | 115.03 g/mol |

| Melting Point | 169.6 °C[7] | 190 °C (decomposes) |

| Density | 1.725 g/cm³[7] | 1.80 g/cm³ |

| Solubility in Water | 192 g/100 mL at 20 °C (highly soluble, endothermic)[7] | 37.4 g/100 mL at 20 °C |

Table 2: Solubility Data for the NH₄H₂PO₄-NH₄NO₃-H₂O System

This data is crucial for understanding the crystallization process from aqueous solutions.

| Temperature (°C) | Solid Phase in Equilibrium | Composition of Saturated Solution (wt%) |

| NH₄H₂PO₄ | ||

| 50 | NH₄NO₃ | 11.2 |

| 50 | NH₄H₂PO₄ | 34.5 |

Source: Adapted from IUPAC-NIST Solubilities Database[9]

Safety Precautions

The synthesis of this compound involves significant hazards that must be managed with appropriate safety protocols.

-

Ammonium Nitrate: Is a strong oxidizer and can intensify fires.[10][11] It can be explosive under specific conditions, such as contamination with combustible materials or when subjected to heat and confinement.[11][12]

-

Acids: Nitric and phosphoric acids are corrosive and can cause severe skin and eye damage.

-

Ammonia: Ammonium hydroxide and ammonia gas are corrosive and have high inhalation toxicity.[12]

-

Reaction Hazards: The neutralization reaction is highly exothermic. Poor temperature control can lead to boiling and splashing of corrosive materials or uncontrolled decomposition.

Recommended Personal Protective Equipment (PPE):

-

Chemical safety goggles and a face shield.[10]

-

Gloves (appropriate for handling strong acids and bases).

-

A lab coat.

-

Work should be conducted in a well-ventilated fume hood.[13]

Handling and Storage:

-

Store ammonium nitrate away from combustible materials, reducing agents, and heat sources.[12][13]

-

Avoid physical damage or shock to containers of ammonium nitrate.[12]

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.

Caption: Chemical pathways for the formation of this compound.

Caption: Experimental workflow for neutralization synthesis.

References

- 1. This compound (CHEBI:147420) [ebi.ac.uk]

- 2. How fertilizers are made - Fertilizers Europe [fertilizerseurope.com]

- 3. Fertiliser manufacture | How we make our fertiliser | Yara UK [yara.co.uk]

- 4. DE1592676C3 - Process for the production of a mixed fertilizer containing ammonium nitrate and ammonium phosphate - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. Ammonium nitrate - Wikipedia [en.wikipedia.org]

- 8. US3545954A - Production of ammonium nitrate-phosphate fertilizer - Google Patents [patents.google.com]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. carlroth.com [carlroth.com]

- 11. icheme.org [icheme.org]

- 12. nj.gov [nj.gov]

- 13. AMMONIUM NITRATE [www2.atmos.umd.edu]

An In-Depth Technical Guide to the Thermal Decomposition Characteristics of Ammonium Nitrate Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) is a compound of significant interest across various scientific and industrial sectors, primarily due to its application in fertilizers and its potential use in energetic materials. Understanding its thermal decomposition characteristics is paramount for ensuring safe handling, storage, and application, as well as for optimizing its performance in various formulations. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium nitrate phosphate, detailing experimental methodologies, presenting key quantitative data, and elucidating the decomposition pathways.

The thermal behavior of ammonium nitrate (AN), a primary component of ANP, is complex and can be influenced by the presence of other substances.[1] The addition of phosphate, typically in the form of monoammonium phosphate (MAP) or diammonium phosphate (DAP), has been shown to alter the decomposition process, generally enhancing the thermal stability of the mixture.[1][2] This guide will delve into the specifics of these interactions, providing a detailed analysis for researchers and professionals in the field.

Experimental Protocols

The investigation of the thermal decomposition of this compound predominantly employs thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide valuable information on mass loss, decomposition temperatures, and energetic changes during the heating process. Often, these techniques are coupled with evolved gas analysis (EGA) methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous decomposition products.[1][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For the analysis of this compound, a typical TGA experiment involves heating a small sample (typically 2-10 mg) in an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[4] The resulting TGA curve plots mass loss against temperature, allowing for the determination of decomposition onset temperatures and the quantification of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures of phase transitions (e.g., melting) and the enthalpy of decomposition (exothermic or endothermic nature of the decomposition). For this compound analysis, a small sample is typically sealed in an aluminum pan and heated at a constant rate.[5] The resulting DSC curve reveals endothermic and exothermic peaks corresponding to physical and chemical changes.

Evolved Gas Analysis (EGA)

EGA techniques are crucial for identifying the gaseous products evolved during thermal decomposition. In a typical TGA-MS or TGA-FTIR setup, the gas stream from the TGA furnace is transferred via a heated transfer line to the spectrometer.[6] This allows for the real-time identification of the chemical composition of the evolved gases as a function of temperature.

Data Presentation

The following tables summarize the key quantitative data obtained from the thermal analysis of ammonium nitrate and its mixtures with ammonium phosphates.

Table 1: Thermal Decomposition Characteristics of Pure Ammonium Nitrate (AN)

| Parameter | Value | Reference |

| Onset Decomposition Temperature (°C) | ~200 - 250 | [7] |

| Major Mass Loss Stage (°C) | 250 - 300 | [8] |

| Enthalpy of Decomposition | Exothermic | [9] |

Table 2: Influence of Ammonium Dihydrogen Phosphate (ADP) on the Thermal Decomposition of Ammonium Nitrate (AN)

| AN:ADP Ratio | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition | Gaseous Products | Reference |

| Pure AN | Varies | Varies | Exothermic | NH₃, H₂O, NO, N₂O, NO₂, HNO₃ | [1] |

| AN-ADP Mixture | Higher than pure AN | Higher than pure AN | Lower than pure AN | NH₃, H₂O, NO, N₂O, NO₂ | [1] |

Note: Specific quantitative values for temperature and enthalpy can vary depending on experimental conditions such as heating rate and sample confinement.

Decomposition Pathways and Mechanisms

The thermal decomposition of pure ammonium nitrate is a multi-step process. It initially undergoes endothermic dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃).[10] This is followed by a series of complex, predominantly exothermic reactions that produce a variety of gaseous products, including nitrous oxide (N₂O), nitrogen dioxide (NO₂), and water (H₂O).[1]

The presence of ammonium phosphates (MAP or DAP) significantly influences this decomposition pathway. The phosphate moiety is believed to act as a proton acceptor, which can suppress the autocatalytic decomposition of nitric acid, a key step in the exothermic decomposition of AN. This leads to an overall increase in the thermal stability of the mixture.[1]

Evolved Gas Analysis of AN-ADP Mixtures

Studies using DSC-TG coupled with mass spectrometry (QMS) and FTIR have provided valuable insights into the gaseous products of AN-ADP decomposition. The major gaseous products from the decomposition of AN-ADP mixtures are ammonia (NH₃), water (H₂O), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen dioxide (NO₂).[1] Notably, the generation of NO and NO₂ is postponed to higher temperatures in the presence of ADP compared to pure AN.[1] This indicates that the phosphate additive alters the redox reactions occurring during decomposition.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Simplified thermal decomposition pathway of this compound.

Caption: Experimental workflow for characterizing the thermal decomposition of ANP.

Conclusion

The thermal decomposition of this compound is a complex process that is significantly influenced by the presence of the phosphate component. The addition of monoammonium phosphate or diammonium phosphate generally leads to an increase in the thermal stability of ammonium nitrate, characterized by higher onset decomposition temperatures. The decomposition proceeds through a multi-step pathway involving the evolution of various gaseous products, including ammonia, water, and nitrogen oxides. The phosphate moiety appears to alter the reaction mechanism, in part by suppressing the formation of key reactive intermediates. A thorough understanding of these decomposition characteristics, as detailed in this guide, is essential for the safe and effective utilization of this compound in its various applications. Further research focusing on detailed kinetic modeling and the influence of varying AN:phosphate ratios under different atmospheric conditions will continue to enhance our understanding of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Analysis of an Ammonia/Ammonium Nitrate Fuel’s Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis - Ammonia Energy Association [ammoniaenergy.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. measurlabs.com [measurlabs.com]

- 7. jes.or.jp [jes.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]

An In-depth Technical Guide to the Hygroscopic Properties of Ammonium Nitrate Phosphate Fertilizers

Prepared for: Researchers and Scientists

Introduction

Ammonium (B1175870) nitrate (B79036) phosphate (B84403) (ANP) fertilizers are a cornerstone of modern agriculture, providing essential nitrogen and phosphorus to crops. However, their efficacy is intrinsically linked to their physical properties, paramount among which is hygroscopicity—the tendency to absorb moisture from the atmosphere.[1] This property significantly influences the material's stability, handling, storage, and application.[2][3] Excessive moisture absorption leads to a cascade of undesirable phenomena, including granule softening, caking, increased dust formation, and loss of flowability, which can impede uniform field application and diminish product quality.[2][4][5]

This technical guide provides a comprehensive examination of the hygroscopic behavior of ANP fertilizers. It synthesizes quantitative data on critical relative humidity, details the experimental protocols for moisture determination, and explores the multifaceted factors that govern water sorption.

Core Concepts in Fertilizer Hygroscopicity

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is a fundamental property of a water-soluble material. It is defined as the relative humidity (RH) of the surrounding air, at a specific temperature, above which the material will begin to absorb atmospheric moisture.[6][7] If the ambient RH exceeds the CRH of the fertilizer, it will continue to take up water until the salt dissolves, forming a saturated solution.[6][7] The CRH is therefore a critical threshold for storage and handling.

Moisture Sorption and Caking

Moisture absorption is the primary mechanism driving fertilizer degradation.[3][8] When a fertilizer is exposed to air with an RH above its CRH, a liquid film forms on the surface of the granules.[4] This process is influenced by the fertilizer's chemical composition, moisture content, and physical structure.[1][9]

This surface dissolution is the precursor to caking. Caking occurs when dissolved salts recrystallize at the contact points between individual granules as ambient conditions fluctuate (e.g., a decrease in humidity or temperature), forming solid "crystal bridges".[4][9] These bridges bind the particles together, resulting in a loss of the fertilizer's free-flowing properties.[4][10] The solubility of ammonium nitrate is particularly high and has a large temperature coefficient, meaning that temperature fluctuations can readily cause significant recrystallization and enhance caking.[10]

Factors Influencing Hygroscopicity

The hygroscopic nature of ANP fertilizers is not governed by a single variable but by a complex interplay of chemical, environmental, and physical factors.

-

Chemical Composition : The individual components of the fertilizer dictate its overall hygroscopic behavior. Ammonium nitrate (AN) is strongly hygroscopic, with a lower CRH than many other common fertilizer salts.[11] Mixtures of salts, which are characteristic of NPK fertilizers, typically exhibit a lower CRH than any of the individual constituents.[6][8] The presence of certain phosphate salts can also alter the hygroscopic point.[12]

-

Temperature : Temperature has a significant effect on CRH. For ammonium nitrate, the relationship is inverse; as the temperature increases, the CRH decreases, making the fertilizer more susceptible to moisture absorption at higher temperatures.[6][11]

-

Ambient Relative Humidity : The RH of the storage and handling environment is the external driving force for moisture uptake. When the ambient RH surpasses the fertilizer's CRH, water absorption will occur.[8][13]

-

Particle Structure and Porosity : The physical characteristics of the fertilizer granules, such as porosity and internal surface area, influence the rate and extent of moisture absorption.[1][12] Increased porosity can lead to greater water uptake.[12]

Quantitative Data on Hygroscopicity

The following tables summarize key quantitative data related to the hygroscopicity of ammonium nitrate and its components.

Table 1: Critical Relative Humidity (CRH) of Pure Fertilizer Salts at 30°C

| Salt | Critical Relative Humidity (%) |

|---|---|

| Calcium Nitrate | 46.7[6] |

| Ammonium Nitrate | 59.4 [6] |

| Sodium Nitrate | 72.4[6] |

| Urea | 72.5[6] |

| Ammonium Chloride | 77.2[6] |

| Ammonium Sulfate | 79.2[6] |

| Diammonium Phosphate | 82.5[14] |

| Monoammonium Phosphate | 91.6[6] |

| Potassium Chloride | 84.0[14] |

| Potassium Sulfate | 96.3[6] |

Source: Data compiled from multiple sources.[6][14]

Table 2: Influence of Temperature on the CRH of Pure Ammonium Nitrate

| Temperature (°C) | Critical Relative Humidity (%) |

|---|---|

| 10 | 75.3 |

| 15 | 69.8 |

| 20 | 66.9 |

| 25 | 62.7 |

| 30 | 59.4 |

| 40 | 52.5 |

| 50 | 48.4 |

Source: Data from the International Fertilizer Association.[11]

Table 3: Effect of Phosphate Raw Material (PRM) Additive on the Hygroscopic Point of Ammonium Nitrate (AN) at 25°C

| Fertilizer Composition (AN:PRM Ratio) | Hygroscopic Point (%) |

|---|---|

| Pure AN | 62.0 |

| 100:7 | 54.5 |

| 100:20 | 54.0 |

| 100:30 | 53.5 |

| 100:40 | 53.5 |

Source: A study on the effect of phosphate additives on AN properties.[12] The study notes that while the addition of phosphate makes the fertilizer more hygroscopic (lowers the CRH), the presence of water-insoluble components helps reduce melting and agglutination.[12]

Experimental Protocols

Accurate determination of moisture content and hygroscopicity is essential for quality control and research.

Determination of Moisture Content

Standard gravimetric oven-drying methods are often unsuitable for fertilizers containing ammonium nitrate due to its thermal lability.[15] Therefore, more specific methods are required.

-

Karl Fischer (KF) Titration:

-

Principle: This is a direct chemical method that titrates water molecules to a precise endpoint.[16] It is highly accurate and does not involve heating, making it suitable for thermally sensitive materials.[16] The KF method is recommended for nitrogen and potassium-based fertilizers.[16]

-

Methodology:

-

Apparatus: An automated Karl Fischer titrator. For solids, a KF oven is often coupled to the system to vaporize the moisture, which is then carried by a dry gas stream into the titration cell.[17]

-

Sample Preparation: To ensure a representative sample and complete reaction, the fertilizer must be finely ground. This must be done in a closed system to prevent moisture loss or gain during the process.[15]

-

Titration: A known mass of the prepared sample is introduced into the titration vessel containing a solvent (e.g., methanol). The Karl Fischer reagent is added automatically until the end-point is detected, typically by a sensing electrode.[15]

-

Calculation: The instrument calculates the water content based on the volume of reagent consumed.

-

-

-

Low-Temperature Vacuum Gravimetric Method:

-

Principle: This method determines moisture content by measuring the mass loss of a sample after drying under controlled low temperature and vacuum. This indirect method is designed to remove surface water without decomposing the fertilizer.[16]

-

Methodology (based on AOAC 965.08):

-

Apparatus: A vacuum oven capable of maintaining a temperature of 50 ± 1°C and a pressure of ≤25 mm Hg.

-

Sample Preparation: A representative sample is weighed into a pre-dried weighing dish.

-

Drying: The sample is placed in the vacuum oven at 50°C for a specified time (e.g., 5 hours) or until a constant weight is achieved.

-

Cooling & Weighing: The sample is cooled in a desiccator to room temperature before being re-weighed.

-

Calculation: The moisture content is calculated as the percentage loss in mass. This method is specifically recommended for phosphate-based fertilizers.[16]

-

-

Determination of Hygroscopicity (CRH)

The static desiccator method is a common and reliable technique for determining the hygroscopic point or CRH.

-

Principle: Fertilizer samples are exposed to atmospheres of known and constant relative humidity, and the change in mass is monitored over time. The CRH is the humidity level at which a significant increase in mass (moisture absorption) is first observed.[18]

-

Methodology:

-

Preparation of Humidity Chambers: A series of airtight desiccators are used as humidity chambers. Specific and constant relative humidity levels are created within each desiccator using saturated solutions of various salts or different concentrations of sulfuric acid.[12][18]

-

Sample Preparation: A pre-weighed, dry sample of the fertilizer is placed in a shallow dish or watch glass to maximize surface area exposure.

-

Exposure: One sample is placed in each desiccator, ensuring no contact with the hydrating solution. The desiccators are sealed and maintained at a constant temperature (e.g., 25°C or 30°C).[12]

-

Data Collection: The samples are re-weighed at regular intervals (e.g., 3, 6, 12, 24, 48 hours) to determine the change in mass due to moisture absorption.[18]

-

Analysis: The mass change is plotted against the relative humidity. The CRH is identified as the lowest RH value at which the sample shows a distinct and continuous weight gain.

-

Conclusion

The hygroscopic properties of ammonium nitrate phosphate fertilizers are a critical determinant of their quality and performance. The tendency to absorb atmospheric moisture, governed by the fertilizer's chemical composition and ambient conditions, directly leads to caking and physical degradation. As demonstrated, the inclusion of phosphate can lower the critical relative humidity of ammonium nitrate, making the mixture more hygroscopic. A thorough understanding of these principles, supported by robust quantitative data and precise experimental methodologies such as Karl Fischer titration and the static desiccator method, is essential for developing, manufacturing, and storing high-quality, stable fertilizer products. For researchers, controlling and mitigating the effects of hygroscopicity remains a key challenge in the formulation of next-generation fertilizer technologies.

References

- 1. fertilizer.org [fertilizer.org]

- 2. Physical properties of fertilisers | Yara Malaysia [yara.my]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. kelewell.de [kelewell.de]

- 5. wellyoutech.com [wellyoutech.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 8. ureaknowhow.com [ureaknowhow.com]

- 9. fertechinform.org [fertechinform.org]

- 10. cargoinspectionservice.net [cargoinspectionservice.net]

- 11. fertilizer.org [fertilizer.org]

- 12. journal.uctm.edu [journal.uctm.edu]

- 13. Physical properties of fertilisers | Yara New Zealand [yara.co.nz]

- 14. edocs.tamu.edu:443 [edocs.tamu.edu:443]

- 15. Determination of moisture in fertilisers and materials insoluble in methanol - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. fertilizer.org [fertilizer.org]

- 17. Moisture analysis in fertilizer products | Metrohm [metrohm.com]

- 18. redalyc.org [redalyc.org]

Dissolution Kinetics of Ammonium Nitrate Phosphate in Aqueous Solutions: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dissolution kinetics of ammonium (B1175870) nitrate (B79036) phosphate (B84403) in aqueous solutions. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the factors governing the dissolution of this compound. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex relationships through signaling pathway and workflow diagrams. The information compiled herein is critical for applications ranging from controlled-release formulation development to environmental impact assessment.

Introduction

Ammonium nitrate phosphate, a compound fertilizer, possesses a dual nutrient composition that is integral in various agricultural and industrial applications.[1] Its dissolution kinetics in aqueous media are of paramount importance as they dictate the rate of nutrient availability and potential environmental runoff. The dissolution of ammonium nitrate is a spontaneous and endothermic process, driven by an increase in entropy.[2] This process is influenced by a multitude of factors including temperature, pH, solvent composition, and the physical properties of the granules.[3][4] Understanding these dynamics is crucial for designing efficient fertilizer formulations and for predicting their behavior under various environmental conditions. This guide will delve into the experimental methodologies used to characterize these kinetics, present key data on influencing factors, and provide visual representations of the underlying processes.

Factors Influencing Dissolution Kinetics

The rate at which this compound dissolves is not intrinsic but is heavily influenced by a range of external and internal factors. A thorough understanding of these variables is essential for controlling and predicting the dissolution profile.

2.1. Temperature

Temperature plays a direct and significant role in the solubility of ammonium nitrate. As an endothermic process, the dissolution of ammonium nitrate increases with rising temperature.[2][5] This relationship is critical in environmental contexts, as seasonal temperature variations can affect the concentration of dissolved nitrates and phosphates in water bodies.[3]

2.2. Relative Humidity

Ammonium nitrate is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] The critical relative humidity (CRH) is the threshold above which the salt will absorb atmospheric moisture, leading to dissolution.[6] This property is particularly relevant for the storage and handling of ammonium nitrate-based fertilizers, as well as for their dissolution in the absence of direct precipitation.[5][7]

2.3. Presence of Other Solutes

The presence of other ions in the solution can impact the solubility of this compound. For instance, the addition of potassium nitrate can decrease the solubility of ammonium nitrate in a mixed solvent system.[8][9] Conversely, mixtures of salts, such as ammonium nitrate and calcium nitrate, can be more hygroscopic than the individual components, lowering the relative humidity required for dissolution.[5]

2.4. Physical Properties of Granules

The physical characteristics of the fertilizer granules, such as particle size, porosity, and surface area, significantly affect their dissolution rate.[4] Smaller particle sizes generally lead to a faster dissolution due to a larger surface area-to-volume ratio. The addition of phosphate-containing raw materials to ammonium nitrate melt can increase the strength and reduce the porosity of the resulting granules, thereby slowing down the dissolution rate.[4]

2.5. Agitation and Flow Rate

In a laboratory setting and in natural environments, the degree of agitation or the flow rate of the aqueous solution influences the mass transfer of the dissolved solute from the granule surface to the bulk solution. Higher agitation or flow rates typically enhance the dissolution rate by continuously removing the saturated layer surrounding the granules.

Experimental Methodologies

A variety of experimental setups are employed to study the dissolution kinetics of fertilizers like this compound. These methods aim to simulate different environmental conditions and provide quantitative data on dissolution rates.

3.1. Column Perfusion Test

This laboratory method is used to examine the dynamic release of nutrients from fertilizer formulations in real-time.

-

Protocol:

-

A known mass (e.g., 1 gram) of the granular fertilizer is placed in the center of a polypropylene (B1209903) column (e.g., 150 mm x 15 mm).[10]

-

The granules are held in place using acid-washed, silanized glass wool to prevent chemical interactions.[10]

-

An aqueous solution is continuously perfused through the column at a controlled flow rate.

-

The effluent is collected at regular intervals and analyzed for the concentration of the dissolved nutrients (e.g., ammonium, nitrate, phosphate).

-

3.2. Lift Disintegration Method

This method provides a rapid quantification of the disintegration properties of a compound fertilizer, which is an indirect evaluation of its dissolution.

-

Protocol:

-

A specific mass of dry fertilizer (e.g., 5.00 g) is combined with a defined volume of deionized water (e.g., 300 mL) at a constant temperature (e.g., 25 °C) in a disintegration apparatus.[11]

-

The apparatus subjects the fertilizer to a standardized lifting and dropping motion.

-

Small aliquots of the solution (e.g., 1 µL) are removed at frequent intervals (e.g., every 30 seconds).[11]

-

The concentration of a key component, such as phosphate, is determined using a suitable analytical technique like the molybdenum blue method with UV-vis diffuse reflectance spectroscopy.[11]

-

3.3. Rain Simulator

This setup is designed to measure the dissolution rate of fertilizers under conditions that mimic rainfall.

-

Protocol:

-

The experiment is conducted in a specially designed rain simulator consisting of a sprayer unit and an electric control device.[5]

-

Fertilizer granules are placed in a module under the sprayer.

-

The electric control device regulates the pressure sprayer to simulate rainfall of a specific intensity.

-

The dissolution of the fertilizer is monitored over time, often by visual inspection or by collecting and analyzing the runoff.

-

Quantitative Dissolution Data

The following tables summarize key quantitative data on the dissolution and solubility of ammonium nitrate and related compounds from various studies.

Table 1: Solubility of Ammonium Nitrate in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

|---|---|

| 0 | 118.3 |

| 10 | 150.0 |

| 20 | 187.0 |

| 30 | 242.0 |

| 40 | 297.0 |

| 50 | 344.0 |

| 60 | 410.0 |

| 70 | 499.0 |

| 80 | 576.0 |

| 90 | 676.0 |

| 100 | 843.0 |

Source: Data compiled from publicly available solubility tables.[12]

Table 2: Effect of Phosphate Additive on the Dissolution Time of Ammonium Nitrate Granules

| Mass Ratio (Ammonium Nitrate : Phosphate Raw Material) | Dissolution Time (seconds) |

|---|---|

| 100 : 0 (Pure Ammonium Nitrate) | 46.8 |

| 100 : 7 | 66.4 |

| 100 : 40 | 100.8 |

Source: Reymov, A.M., Namazov, Sh.S., & Beglov, B.M. (2013).[4]

Table 3: Critical Relative Humidity (CRH) of Ammonium Nitrate at Different Temperatures

| Temperature (°C) | Critical Relative Humidity (%) |

|---|---|

| 10 | 75.3 |

| 15 | 69.8 |

| 20 | 66.9 |

| 25 | 62.7 |

| 30 | 59.4 |

| 40 | 52.5 |

| 50 | 48.4 |

Source: International Fertilizer Association.[6]

Visualizing Dissolution Processes and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the interplay of factors affecting dissolution.

Caption: Workflow for the column perfusion test.

Caption: Key factors influencing dissolution rate.

Kinetic Models of Dissolution

The dissolution process can be described by various kinetic models. A common approach for fertilizers is to use a power equation to describe the relationship between the quantity of dissolved substance and time.

The relationship can be expressed as: Et = E0 + atn

Where:

-

Et is the quantity of the dissolved element at time t.

-

E0 is the proportion of the rapidly soluble element.

-

a is the dissolution constant.

-

n is the reaction order.

Studies on silicate (B1173343) rock fertilizers have shown that this model can effectively describe the release of nutrients, with the reaction order (n) typically ranging from 0.3 to 0.8.[13] While specific models for this compound are less commonly published in detail, similar principles apply. The initial rapid dissolution is followed by a slower, diffusion-controlled release.

More complex models also consider the chemical reactions occurring at the solid-liquid interface and in the bulk solution. For instance, the decomposition of ammonium nitrate can proceed through various pathways, which can be coupled with gas-phase chemistry under certain conditions.[14][15]

Conclusion

The dissolution kinetics of this compound in aqueous solutions are a complex interplay of physicochemical properties and environmental factors. This technical guide has synthesized critical information on the methodologies used to study these kinetics, the key factors that influence dissolution rates, and the quantitative data available in the literature. The provided tables and diagrams offer a structured overview for researchers and professionals. A comprehensive understanding of these dissolution dynamics is fundamental for the development of advanced formulations with controlled release properties and for accurately assessing the environmental fate of these compounds. Further research focusing on the development of more detailed and predictive kinetic models for compound fertilizers like this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. The Solubility And Temperature Of Ammonium Nitrate - 723 Words | Bartleby [bartleby.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 6. fertilizer.org [fertilizer.org]

- 7. Laboratory studies on dissolution of nitrogen fertilizers by humidity and precipitation | Scilit [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Solubility table - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jes.or.jp [jes.or.jp]

An In-depth Technical Guide to the Solubility of Ammonium Nitrate Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) nitrate (B79036) phosphate (B84403) in various solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound.

Introduction

Ammonium nitrate phosphate is a compound of significant interest in various fields, including agriculture as a fertilizer and potentially in other chemical synthesis processes. A thorough understanding of its solubility in different solvents is crucial for its application, formulation, and process development. This guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visual representations of the dissolution process and experimental workflows.

Quantitative Solubility Data

The solubility of this compound is influenced by the specific composition of the salt mixture (i.e., the ratio of ammonium nitrate to ammonium phosphate), the temperature, and the nature of the solvent. While extensive data on the ternary system of ammonium nitrate, ammonium phosphate, and various solvents is not widely available in public literature, this section presents key solubility data for the individual components and a mixture in water.

Solubility in Water

Water is the most common and critical solvent for this compound. The solubility of both ammonium nitrate and ammonium phosphate in water is significant and highly dependent on temperature.

Table 1: Solubility of Ammonium Nitrate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 118.3[1] |

| 10 | 150[2] |

| 20 | 192[2] |

| 30 | 242 |

| 40 | 297[2] |

| 50 | 346[3] |

| 60 | 410[2] |

| 80 | 576[2] |

| 100 | 871[1] |

Table 2: Solubility of Diammonium Phosphate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 66.7[4] |

| 25 | 106.7[4] |

| 60 | 173.3[4] |

Table 3: Co-solubility of Ammonium Nitrate and Diammonium Hydrogen Phosphate in Water at 50 °C [5]

| Mass Fraction NH4NO3 (%) | Mass Fraction (NH4)2HPO4 (%) | Mass Fraction H2O (%) |

| 77.0 | 0.0 | 23.0 |

| 75.6 | 1.4 | 23.0 |

| 74.4 | 2.5 | 23.1 |

| 68.9 | 3.3 | 27.8 |

| 55.6 | 7.6 | 36.8 |

| 45.6 | 10.7 | 43.7 |

| 42.3 | 11.8 | 45.9 |

| 27.9 | 20.3 | 51.8 |

| 21.8 | 25.3 | 52.9 |

| 13.3 | 32.2 | 54.5 |

| 0.0 | 47.05 | 52.95 |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally lower than in water. Quantitative data for the mixed salt is scarce, but the solubility of ammonium nitrate provides a useful reference.

Table 4: Solubility of Ammonium Nitrate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol (B129727) | 20 | 17.1[1][6] |

| Ethanol | 20 | 3.8[1][6] |

| Acetone | - | Soluble[1] |

It has been noted that methanol dissolves ammonium phosphates at a slightly higher rate than ethanol.[7]

Experimental Protocols

This section details the methodologies for determining the solubility of this compound. The gravimetric method is a fundamental and widely used technique for establishing the solubility of a solid in a liquid.

Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the solute, taking a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound salt

-

Solvent (e.g., deionized water)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters or vacuum filtration system with filter paper)

-

Drying oven

-

Desiccator

Procedure:

-

Equilibration: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed flask or beaker. Place the container in a thermostatic bath set to the desired temperature.

-

Stirring: Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe and filter to remove any suspended solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Weighing the Solution: Immediately weigh the syringe containing the filtered saturated solution to determine the mass of the solution.

-

Evaporation: Transfer the solution from the syringe to a pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 105°C for water). Dry the sample to a constant weight.

-

Cooling and Final Weighing: Cool the evaporating dish containing the dry solute in a desiccator to room temperature and then weigh it accurately.

Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = [(mass of dish + solute) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100

Analytical Methods for Concentration Determination

As an alternative to the gravimetric method, the concentration of the saturated solution can be determined using analytical techniques such as titration or photometry.

-

Ammonium Determination: The ammonium concentration can be determined by titration with a standard solution of sodium hydroxide (B78521) after the addition of formaldehyde (B43269) (formol titration) or by using an ammonium ion-selective electrode.[8]

-

Phosphate Determination: The phosphate concentration can be determined gravimetrically by precipitation as magnesium ammonium phosphate or by photometric methods, such as the molybdenum blue method.[9][10]

Visualizations

Dissolution Process of this compound in Water

The following diagram illustrates the dissolution of this compound in water, showing the dissociation of the ionic compounds into their constituent ions and their subsequent hydration by polar water molecules.

Caption: Dissolution and hydration of this compound in water.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.

References

- 1. Ammonium nitrate | H3N.HNO3 | CID 22985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium nitrate - Wikipedia [en.wikipedia.org]

- 3. ammonium nitrate [chemister.ru]

- 4. crownchampion.com [crownchampion.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. Ammonium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 7. Sciencemadness Discussion Board - Preparing Ammonium Nitrate from Common Fertilizers without Nitric Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. users.wfu.edu [users.wfu.edu]

- 10. Determination of Phosphate in fertilizers [sigmaaldrich.com]

Theoretical Modeling of Ammonium Nitrate and Phosphate Interactions in a Mixed System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling of the molecular interactions between ammonium (B1175870) nitrate (B79036) (AN) and ammonium phosphate (B84403) (AP) in a mixed system. Given that "ammonium nitrate phosphate" typically refers to a physical mixture rather than a distinct co-crystal, this document focuses on the computational and experimental approaches to understanding the interfacial interactions that govern the properties of such composites.

Introduction

Ammonium nitrate and ammonium phosphates are key components in fertilizers and have applications in other chemical industries. Their combination, often referred to as this compound, is valued for its nutrient content. From a materials science and safety perspective, understanding the interactions between these components at a molecular level is crucial. Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to investigate these interactions, complementing experimental characterization techniques. This guide outlines the current understanding and methodologies for the theoretical and experimental investigation of these systems.

Theoretical Modeling of Component Interactions

The theoretical modeling of the ammonium nitrate and ammonium phosphate system focuses on the interactions at the interfaces of the individual crystalline components. This involves simulating the surfaces of each component and then bringing them into contact to study the resulting energetic and structural changes.

Computational chemistry approaches are instrumental in elucidating the reactivity of ammonium nitrate with various substances, including phosphates.[1] These theoretical studies can help predict whether a substance will act as a promoter, inhibitor, or be inert in relation to ammonium nitrate decomposition.[1]

2.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the AN-AP system, DFT is used to:

-

Calculate the optimized geometries of the individual ammonium, nitrate, and phosphate ions, as well as the crystal structures of ammonium nitrate and ammonium phosphate.

-

Determine the binding energies between the different ionic species to understand the strength of their interactions.

-

Simulate the vibrational spectra (IR and Raman) of the individual components and the mixed system to compare with experimental data.

-

Model the reaction pathways of decomposition of ammonium nitrate in the presence of phosphate ions.[1][2]

The M06-2X functional has been shown to be a suitable choice for studying ammonium nitrate decomposition and related reactions.[2]

Quantitative Data from Theoretical and Experimental Studies

Table 1: Crystallographic Data for Orthorhombic Ammonium Nitrate (Phase IV)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | Pmmn | [6] |

| a (Å) | 4.928 | [4] |

| b (Å) | 5.438 | [4] |

| c (Å) | 5.732 | [4] |

| α (°) | 90 | [4] |

| β (°) | 90 | [4] |

| γ (°) | 90 | [4] |

Note: Ammonium nitrate exists in several polymorphic phases depending on temperature and pressure.[3][5]

Table 2: Computed Properties of Ammonium Nitrate

| Property | Value |

| Molecular Formula | NH₄NO₃ |

| Molar Mass | 80.043 g/mol |

Experimental Protocols for System Characterization

Experimental validation is essential for theoretical models. The following are key experimental techniques used to characterize the ammonium nitrate and ammonium phosphate system.

4.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and phase composition of the material.

-

Methodology:

-

A powdered sample of the this compound mixture is prepared.

-

The sample is mounted on a diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns for ammonium nitrate and ammonium phosphate.

-

Rietveld refinement can be used for quantitative phase analysis and to refine crystal structure parameters.[6]

-

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present and to probe the interactions between the ammonium, nitrate, and phosphate ions.

-

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

An infrared beam is passed through the sample.

-

The detector measures the absorption of infrared radiation at different wavenumbers.

-

The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecules. Shifts in the positions and changes in the intensities of the absorption bands for the nitrate and phosphate groups can indicate hydrogen bonding and other intermolecular interactions. The infrared spectra of solid crystalline films of ammonium nitrate have been measured at various temperatures to study phase transitions.[7]

-

4.3. Differential Scanning Calorimetry (DSC)

-

Objective: To study the thermal properties of the material, including phase transitions and decomposition temperatures.

-

Methodology:

-

A small, weighed amount of the sample is placed in a sealed pan.

-

The sample and a reference pan are heated or cooled at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting thermogram shows endothermic and exothermic peaks corresponding to phase transitions, melting, and decomposition. DSC experiments have shown that oxyanions like phosphates can increase the decomposition temperature of ammonium nitrate.[1]

-

Visualization of Modeling Workflow

The following diagram illustrates the typical workflow for the theoretical modeling of the interactions between ammonium nitrate and ammonium phosphate.

Caption: Workflow for theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of "this compound" is best approached by considering it as a mixed system of ammonium nitrate and ammonium phosphate. DFT calculations provide a robust framework for investigating the intermolecular interactions at the interfaces of these components. When combined with experimental techniques like XRD, FTIR, and DSC, a comprehensive understanding of the structural, vibrational, and thermal properties of these mixtures can be achieved. This integrated approach is essential for predicting the behavior, stability, and safety of these materials in various applications.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Ammonium Nitrate Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of ammonium (B1175870) nitrate (B79036) phosphate (B84403), a term generally referring to mixed fertilizers containing various combinations of ammonium (NH₄⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻) ions. Understanding the environmental behavior of these nutrient compounds is critical for assessing their impact on ecosystems, developing sustainable agricultural practices, and conducting environmental risk assessments for various industries, including pharmaceutical manufacturing, where nitrogen and phosphorus-containing compounds may be present in waste streams.

Physicochemical Properties and Data Presentation

The environmental behavior of ammonium nitrate phosphate is governed by the individual and combined properties of its constituent ions. The following tables summarize key quantitative data for these components. It is important to note that the exact properties of a mixed this compound fertilizer will vary depending on its specific formulation.

Table 1: Physicochemical Properties of Ammonium Nitrate

| Property | Value | Reference(s) |

| Molecular Formula | NH₄NO₃ | [1] |

| Molar Mass | 80.043 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 1.725 g/cm³ (at 20°C) | [1] |

| Melting Point | 169.6 °C (decomposes at ~210 °C) | [1] |

| Water Solubility | Highly soluble: 118 g/100 mL (0°C), 192 g/100 mL (20°C), 1024 g/100 mL (100°C) | [1][2][3] |

| Vapor Pressure | 2.3 kPa at 20°C in water solution; 1.5 kPa at 20°C in saturated solution | [4][5][6][7] |

Table 2: Environmental Fate Parameters for Nitrate, Ammonium, and Phosphate

| Parameter | Nitrate (NO₃⁻) | Ammonium (NH₄⁺) | Phosphate (PO₄³⁻) | Reference(s) |

| Soil Adsorption Coefficient (Koc) | Very low; highly mobile in soil | Adsorbed to negatively charged soil colloids; less mobile than nitrate | Strongly adsorbed to soil minerals (Fe, Al, Ca); low mobility | [8] |

| Primary Transport Mechanisms | Leaching, Runoff | Volatilization (as NH₃), Runoff, Leaching (after nitrification) | Runoff (attached to soil particles), Leaching (in sandy soils) | [8] |

| Degradation/Transformation | Denitrification to N₂ and N₂O under anaerobic conditions | Nitrification to NO₃⁻ under aerobic conditions | Slow hydrolysis of polyphosphates to orthophosphate; precipitation with cations | [9][10][11][12][13] |

| Half-life in Soil | Highly variable depending on conditions (days to weeks) | Typically short (days) due to rapid nitrification | Can persist for long periods in adsorbed or precipitated forms | [9] |

Key Environmental Processes and Transport Pathways

The environmental fate of this compound is dictated by a series of interconnected physical, chemical, and biological processes.

Ammonia (B1221849) Volatilization